1-(2-Methoxy-4-nitrobenzoyl)piperazine
Description
Contemporary Perspectives on Piperazine (B1678402) Derivatives in Medicinal Chemistry Research
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a privileged scaffold in medicinal chemistry, largely due to its versatile physicochemical properties. The two nitrogen atoms provide a combination of features: they can act as hydrogen bond acceptors and, when protonated under physiological pH, as hydrogen bond donors. This duality, combined with the ring's typical chair conformation, allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.
The presence of the piperazine moiety often imparts favorable pharmacokinetic properties to drug candidates. Its basic nitrogens can improve aqueous solubility and allow for salt formation, which is beneficial for formulation and bioavailability. The piperazine core is found in drugs targeting a wide spectrum of diseases, including cancer, microbial infections, and central nervous system (CNS) disorders. For instance, piperazine derivatives have been investigated for their potential as anticancer, antidepressant, antipsychotic, antifungal, and antimalarial agents. This broad utility stems from the ease with which the piperazine scaffold can be chemically modified at its nitrogen atoms, allowing chemists to fine-tune a molecule's properties to achieve desired potency and selectivity for a specific biological target.
Historical Context of Benzoylpiperazine Derivatives in Drug Discovery
The history of piperazine derivatives in drug discovery dates back to early investigations into their use as anthelmintic agents. The related compound, Benzylpiperazine (BZP), was first synthesized in 1944. While initially explored for anti-parasitic properties, it was later investigated in the 1970s as a potential antidepressant. However, these studies revealed amphetamine-like effects, leading to its abandonment for therapeutic use and eventual emergence as a recreational substance.
The benzoylpiperazine scaffold, which is structurally related to benzylpiperazine, has a more recent and targeted history in drug discovery. A significant development was the identification of a benzoylpiperazine derivative as a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1) from a corporate compound library screening. researchgate.net This discovery marked the entry of benzoylpiperazines as a novel class of CNS-active agents. The initial hit compound, which featured a nitro group on the benzoyl ring, demonstrated high potency (IC₅₀ = 15 nM) and over 300-fold selectivity against the GlyT2 isoform. researchgate.netresearchgate.net This finding spurred structure-activity relationship (SAR) studies to optimize the scaffold for potential therapeutic use in schizophrenia, a condition linked to the hypofunction of the N-methyl-D-aspartate (NMDA) receptor, which is modulated by glycine levels. researchgate.netnih.gov This line of research underscored the potential of the benzoylpiperazine core for developing highly specific modulators of CNS targets.
Current Research Landscape for 1-(2-Methoxy-4-nitrobenzoyl)piperazine and Analogues
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the current research landscape for its analogues is active, particularly in the areas of radioprotection and CNS receptor modulation. The key structural components—the 2-methoxy and 4-nitro substituted phenyl ring attached to a piperazine—are featured in several series of molecules with significant biological activity.
Research in Radioprotective Agents:
Recent studies have explored piperazine derivatives as potential radioprotective agents, designed to protect cells from the harmful effects of ionizing radiation. nih.govmdpi.com A notable series of compounds is based on a 1-(2-hydroxyethyl)piperazine moiety linked to a substituted phenoxy group. One of the lead compounds from these studies features a 2-methoxy-4-nitrophenoxy moiety. rsc.org Although this compound is not a benzoylpiperazine, the presence of the 2-methoxy-4-nitro substitution pattern on a phenyl ring connected to piperazine is highly relevant. Research in this area focuses on synthesizing derivatives that can mitigate radiation-induced DNA damage and apoptosis while exhibiting low cytotoxicity. rsc.orgrsc.org The findings suggest that the electronic and steric properties conferred by the methoxy (B1213986) and nitro groups are critical for the observed biological effects.
Table 1: Research Findings on Radioprotective Piperazine Analogues
| Compound Structure/Name | Key Research Finding | Reference |
| 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol | Identified as an effective compound in a series of potential radioprotective agents. | rsc.org |
| Various 1-(2-hydroxyethyl)piperazine derivatives | Synthesized and evaluated for their ability to protect human cells from radiation-induced apoptosis. Some compounds showed promising in vitro and in vivo effects. | nih.govmdpi.com |
| Second-generation piperazine derivatives | Optimization of lead structures led to compounds with enhanced radioprotective efficacy and reduced toxicity compared to the standard agent amifostine. | rsc.orgrsc.org |
Research as GlyT1 Inhibitors:
The discovery of a nitro-substituted benzoylpiperazine as a potent GlyT1 inhibitor has led to extensive SAR studies. researchgate.net While the initial hit had a 2-morpholino-5-nitro substitution pattern, subsequent research explored the impact of various substituents on the benzoyl ring. The nitro group, being a strong electron-withdrawing group, was found to be important for potency, though it was often replaced in later-generation compounds due to potential safety concerns. researchgate.net The exploration of different substitution patterns on the benzoyl ring is a key strategy in optimizing these inhibitors. The introduction of a methoxy group, as in this compound, would alter the electronic and conformational properties of the benzoyl ring, which could significantly impact its binding to the GlyT1 transporter.
Table 2: Structure-Activity Relationship (SAR) Insights from Benzoylpiperazine GlyT1 Inhibitors
| Modification to Benzoyl Ring | Impact on GlyT1 Inhibitory Activity | Reference |
| Initial Hit (2-morpholino-5-nitro substitution) | High potency (IC₅₀ = 15 nM) and selectivity (>300-fold vs. GlyT2). | researchgate.net |
| Replacement of nitro group with other electron-withdrawing groups (e.g., sulfone, sulfonamide) | Maintained or improved potency, often with better solubility. | researchgate.net |
| Modification of substituents at the 2-position | Highly sensitive to steric and electronic changes; alkoxy, alkylamino, and alkylsulfanyl groups were explored. | researchgate.net |
Research in Other Therapeutic Areas:
Analogues of this compound are also being investigated for other therapeutic applications. For example, compounds containing a (2-methoxyphenyl)piperazine moiety have been synthesized and evaluated as ligands for dopamine (B1211576) receptors. One such analogue, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, demonstrated high affinity for the dopamine D₂ receptor, highlighting the potential of these scaffolds in developing treatments for neurological and psychiatric disorders. The combination of a methoxy group on one phenyl ring and a nitro group on another appears to be a viable strategy for achieving high receptor affinity.
The synthesis of the title compound, this compound, would likely follow established synthetic protocols, such as the acylation of piperazine with 2-methoxy-4-nitrobenzoyl chloride. The continued exploration of its analogues, driven by findings in diverse fields like radioprotection and neuropharmacology, indicates that this structural class remains a fertile ground for the discovery of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(2-methoxy-4-nitrophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H15N3O4/c1-19-11-8-9(15(17)18)2-3-10(11)12(16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
QEOCOPSOLJGRBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Diversification Strategies for 1 2 Methoxy 4 Nitrobenzoyl Piperazine
Optimized Synthetic Routes for 1-(2-Methoxy-4-nitrobenzoyl)piperazine
The construction of the this compound scaffold relies on the formation of a robust amide bond between the piperazine (B1678402) ring and a 2-methoxy-4-nitrobenzoic acid precursor. Various methodologies, from classical to contemporary catalytic systems, can be employed to achieve this transformation.
Classical Amidation Approaches to Piperazine Ring Systems
The most direct and widely practiced method for synthesizing this compound is through classical amidation, which typically involves the reaction of a carboxylic acid derivative with piperazine.
One common approach is the acylation of piperazine with 2-methoxy-4-nitrobenzoyl chloride . This method involves a nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. A crucial consideration is controlling the stoichiometry to prevent the formation of the N,N'-diacylated byproduct. Using a molar excess of piperazine can favor the mono-acylated product, with the unreacted piperazine also serving as the base.
Alternatively, the amide bond can be formed directly from 2-methoxy-4-nitrobenzoic acid using peptide coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) are effective. In this process, the carboxylic acid is activated by the coupling agent to form a highly reactive intermediate, which is then readily attacked by the piperazine nucleophile to yield the desired amide. This method is often preferred when the corresponding acyl chloride is unstable or difficult to prepare.
Advanced Catalytic Methods for Benzoylpiperazine Synthesis
Modern organic synthesis offers several advanced catalytic methods that can be applied to the formation of benzoylpiperazines, often providing higher efficiency, milder reaction conditions, and broader functional group tolerance compared to classical routes.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool. nih.gov This reaction could be employed to first couple piperazine (or a mono-protected piperazine derivative) with a suitable aryl halide, such as 1-halo-2-methoxy-4-nitrobenzene, to form the N-arylpiperazine intermediate, which would then be acylated. More advanced, direct C-N bond forming catalytic methods are also emerging.
Ruthenium-based catalysts have shown promise in the direct dehydrogenative coupling of alcohols and amines to form amides, presenting a more atom-economical approach. researchgate.net Iridium-catalyzed reactions have also been developed for the synthesis of complex C-substituted piperazines from imines, showcasing the power of transition metals to construct the core heterocycle. nih.gov Furthermore, organic photoredox catalysis is an increasingly utilized strategy for the C-H functionalization of piperazines and the synthesis of N-heterocycles under mild, visible-light-promoted conditions. mdpi.comresearchgate.net These cutting-edge methods provide alternative pathways that could be adapted for the synthesis of the target compound or its precursors.
Evaluation of Reaction Efficiencies and Yield Optimization
Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing waste and cost. Several parameters must be carefully controlled.
Stoichiometry: When reacting piperazine with the benzoyl precursor, controlling the molar ratio is paramount. Using a 1:1 ratio of reactants can lead to a significant amount of the di-acylated piperazine. Employing a large excess of piperazine (e.g., 2.5 to 5 equivalents) shifts the equilibrium towards the desired mono-acylated product. Alternatively, using a mono-protected piperazine, such as 1-Boc-piperazine, ensures that acylation occurs only at the free secondary amine, followed by a deprotection step. nih.gov
Reaction Conditions: Temperature, solvent, and choice of base significantly influence the reaction rate and outcome. For acyl chloride methods, reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction before being allowed to warm to room temperature. In coupling agent-mediated reactions, the choice of solvent (e.g., DMF, DCM, acetonitrile) can affect solubility and reaction kinetics. nih.gov
Purification: The final purity of the product depends on the chosen purification technique. Column chromatography is often effective for separating the mono-acylated product from unreacted starting materials and the di-acylated byproduct. Recrystallization or salt formation can also be employed to obtain a highly pure final product.
The following interactive table illustrates how reaction parameters can be varied to optimize the yield in a classical amidation reaction.
| Entry | Acylating Agent | Piperazine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acyl Chloride | 1.1 | TEA (1.2) | DCM | 0 to 25 | 4 | 65 |
| 2 | Acyl Chloride | 3.0 | None | DCM | 0 to 25 | 4 | 82 |
| 3 | Carboxylic Acid | 1.1 | EDC (1.2), HOBt (1.2) | DMF | 25 | 12 | 78 |
| 4 | Carboxylic Acid | 1-Boc-Piperazine (1.2) | EDC (1.2), HOBt (1.2) | CH3CN | 80 | 24 | 91 (before deprotection) |
Note: Data are representative and based on typical outcomes for analogous reactions.
Derivatization Strategies for this compound Analogues
Chemical modification of the parent compound is a key strategy for exploring structure-activity relationships (SAR) and developing new molecules with tailored properties. The methoxy (B1213986) and nitro groups on the benzoyl ring are primary targets for such derivatization.
Modification at the Methoxy Group: Structure-Activity Implications
The 2-methoxy group is a significant site for chemical diversification. Its modification can influence the molecule's conformation, electronic properties, and potential for hydrogen bonding.
A primary transformation is O-demethylation to yield the corresponding 2-hydroxy-4-nitrobenzoyl piperazine analogue. This can be achieved using various reagents, such as boron tribromide (BBr₃) or by refluxing in strong acids like hydrobromic acid (HBr). core.ac.uk The resulting phenolic hydroxyl group is a versatile chemical handle. It can serve as a hydrogen bond donor, which may be critical for biological target engagement. Furthermore, the phenol (B47542) can be subsequently alkylated or acylated to introduce a wide variety of new ether or ester functionalities, allowing for fine-tuning of properties like lipophilicity, solubility, and metabolic stability. For instance, converting the small methoxy group to a larger alkoxy group could probe steric limits within a binding pocket or enhance van der Waals interactions. Electrochemical methods for demethylation have also been explored for related compounds. nih.gov
Nitro Group Functionalization and Bioisosteric Replacements
The 4-nitro group profoundly influences the electronic character of the aromatic ring and serves as a key point for extensive functionalization.
The most common and synthetically useful transformation of the aromatic nitro group is its reduction to a primary amine (aniline derivative). wikipedia.org This reduction can be carried out using a variety of methods, including catalytic hydrogenation (e.g., H₂ with Pd/C), or chemical reduction with metals in acidic media (e.g., Sn, Fe, or Zn with HCl) or with reagents like sodium hydrosulfite. youtube.com The resulting 4-amino group is a highly versatile intermediate that can be readily acylated, sulfonated, alkylated, or converted into a diazonium salt for a host of further transformations (e.g., Sandmeyer reactions), enabling the introduction of a vast array of different substituents.
In medicinal chemistry, aromatic nitro groups are often considered a potential liability due to their possible in vivo reduction to reactive hydroxylamines and nitrosoamines, which can be associated with toxicity. cambridgemedchemconsulting.com Therefore, replacing the nitro group with a bioisostere —a different functional group with similar physicochemical properties—is a common strategy in drug design. cambridgemedchemconsulting.com The goal is to retain or improve biological activity while mitigating potential toxicity. chem-space.com A range of functional groups can serve as bioisosteres for the nitro group, mimicking its size, electronics, and hydrogen bonding capacity.
The following table details common bioisosteric replacements for the aromatic nitro group.
| Bioisostere Group | Chemical Formula | Key Properties |
| Cyano | -CN | Strong electron-withdrawing, linear geometry, potential H-bond acceptor |
| Trifluoromethyl | -CF₃ | Strongly electron-withdrawing, highly lipophilic, metabolically stable |
| Sulfonamide | -SO₂NH₂ | Tetrahedral geometry, H-bond donor and acceptor, electron-withdrawing |
| Methylsulfone | -SO₂CH₃ | Tetrahedral geometry, strong electron-withdrawing, polar |
| N-Oxide | e.g., Pyridine N-oxide | Dipolar, H-bond acceptor, modulates electronics of a heteroaromatic ring |
| Boronic Acid | -B(OH)₂ | Can form reversible covalent bonds, trigonal planar, electron-withdrawing nih.gov |
The selection of an appropriate bioisostere depends on the specific role the nitro group plays in molecular recognition and the desired property profile of the resulting analogue. acs.org
Piperazine Ring Substitutions and Conformational Analysis
Piperazine Ring Substitutions
The core structure of this compound features a secondary amine group within the piperazine ring, which is a prime site for further chemical modification, often referred to as chemo-diversification. This reactive site allows for the introduction of various substituents, significantly altering the molecule's physicochemical properties. The most common substitution reaction is N-alkylation of the secondary amine. This can be achieved by reacting the parent compound with alkyl halides or other alkylating agents, leading to the formation of N,N'-disubstituted piperazine derivatives.
Another advanced strategy for substitution involves the direct C–H functionalization of the piperazine ring's carbon atoms. While more complex, photoredox catalysis and other modern synthetic methods have enabled the introduction of alkyl or aryl groups at the α-position to the nitrogen atoms, offering novel pathways to structural diversity. mdpi.com
Table 1: Common Substitution Reactions for the Piperazine Ring
| Reaction Type | Reagents | Functional Group Introduced | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., R-Br, R-Cl) | Alkyl, Benzyl (B1604629), etc. | Modifies solubility, basicity, and steric properties. |
| N-Arylation | Aryl halides (with catalyst) | Aryl, Heteroaryl | Introduces aromatic systems for further interaction studies. |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | Substituted Alkyl | Provides access to a wide range of N-substituted derivatives. |
| Michael Addition | α,β-Unsaturated carbonyls | Carboxyethyl, etc. | Forms C-N bonds with electron-deficient alkenes. |
Conformational Analysis
The conformational behavior of this compound is complex, primarily governed by two structural features: the inversion of the piperazine ring and the restricted rotation around the amide (C-N) bond. nih.gov
Piperazine Ring Conformation : The six-membered piperazine ring predominantly adopts a chair conformation to minimize angular and torsional strain. This chair form can undergo a ring-flip, interconverting axial and equatorial substituents. nih.gov
Amide Bond Rotation : The amide bond between the benzoyl group and the piperazine nitrogen has a partial double-bond character. This restricts free rotation, leading to the existence of distinct rotational isomers (rotamers). nih.govrsc.org
The interplay between these two phenomena results in a dynamic equilibrium of different conformers in solution. The energy barriers for both the piperazine ring inversion and the amide bond rotation can be determined using techniques like temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org For N-benzoylated piperazines, the activation energy barrier (ΔG‡) for amide bond rotation is typically between 56 and 80 kJ mol−1. nih.govrsc.org The electronic properties of substituents on the benzoyl ring can influence these energy barriers; electron-withdrawing groups, such as the nitro group in the target molecule, can affect the rotational barrier of the amide bond. nih.gov In many N-acyl piperazines, the axial conformation has been found to be the preferred orientation. nih.gov
Table 2: Key Conformational Features of N-Benzoylpiperazines
| Conformational Feature | Description | Analytical Method | Typical Energy Barrier (ΔG‡) |
|---|---|---|---|
| Ring Inversion | Interconversion between two chair conformations. | Dynamic NMR Spectroscopy | Generally lower than amide rotation. |
| Amide Bond Rotation | Restricted rotation around the N-C(O) bond leading to rotamers. | Dynamic NMR Spectroscopy | 56 - 80 kJ mol−1nih.govrsc.org |
| Preferred Conformation | The lowest energy arrangement of the molecule. | X-ray Crystallography, Computational Modeling | Often an axial conformation for 1-acyl piperazines. nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. This involves a holistic approach focusing on solvent choice, catalyst efficiency, and waste minimization.
Solvent Selection and Minimization Strategies
Traditional acylation reactions often employ hazardous chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents such as N,N-dimethylformamide (DMF). whiterose.ac.uk These solvents pose significant environmental, health, and safety risks. Green chemistry promotes their replacement with safer, more sustainable alternatives.
Solvent selection guides, such as the CHEM21 guide, categorize solvents based on their safety and environmental impact. jk-sci.com Greener alternatives for amide synthesis include bio-based solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have better safety profiles and are derived from renewable resources. whiterose.ac.uknih.gov In some cases, reactions can be performed in water or polyethylene (B3416737) glycol (PEG), which are non-toxic and environmentally friendly. researchgate.netmdpi.com Minimizing the total volume of solvent used is another key strategy, which can be achieved through process optimization or by running reactions at higher concentrations.
Table 3: Comparison of Traditional and Green Solvents for Amide Synthesis
| Solvent Category | Example Solvents | Ranking | Rationale |
|---|---|---|---|
| Traditional (Hazardous) | Dichloromethane (DCM), Chloroform, DMF, NMP | Avoid/Substitute | Carcinogenicity, reproductive toxicity, high environmental impact. whiterose.ac.uk |
| Problematic | Toluene, Acetonitrile, Tetrahydrofuran (THF) | Use with caution | Flammability, toxicity, and/or difficult to recycle. |
| Recommended (Green) | Water, Ethanol, Isopropanol, Ethyl Acetate | Preferred | Low toxicity, biodegradable, safe to handle. jk-sci.com |
| Novel Green Solvents | 2-MeTHF, Cyclopentyl methyl ether (CPME), PEG | Promising Alternatives | Bio-derived, lower environmental impact, favorable properties. whiterose.ac.uknih.gov |
Catalyst Development for Sustainable Production
The conventional synthesis of this compound from piperazine and 2-methoxy-4-nitrobenzoyl chloride typically requires a stoichiometric amount of a base, such as triethylamine, to neutralize the HCl byproduct. This generates significant salt waste and lowers the atom economy of the reaction.
A greener approach focuses on developing catalytic methods for amide bond formation. While specific catalysts for this exact reaction are not widely documented, several sustainable strategies are applicable:
Enzymatic Catalysis : Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines under mild conditions and in green solvents. nih.gov This method avoids the need for activating agents or acid chlorides, producing water as the only byproduct.
Metal-Free Catalysis : Novel methods for transamidation using metal-free catalysts or mediators are being developed. These systems can facilitate the amide bond formation without the use of heavy metals, which are often toxic and difficult to remove from the final product. nih.gov
Waste Reduction and Energy Efficiency in Synthesis
Reducing waste and improving energy efficiency are cornerstones of green chemistry. For the synthesis of this compound, several strategies can be employed:
One-Pot Synthesis : Combining multiple reaction steps into a single "one-pot" procedure eliminates the need for intermediate workup and purification steps. This significantly reduces solvent consumption, waste generation, and energy usage. core.ac.uk
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Direct amidation of the carboxylic acid, rather than using the acid chloride, improves atom economy as it avoids the loss of atoms in the activating group.
Energy Input : The use of alternative energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. researchgate.net
Process Intensification : Employing continuous flow chemistry instead of batch processing can offer better control over reaction parameters, improve safety, reduce waste, and increase throughput, making the synthesis more efficient and scalable.
The environmental impact of a synthesis can be quantified using metrics like the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI). The goal of a green synthesis is to minimize these values, indicating a more sustainable and efficient process.
Molecular Mechanism of Action and Biological Target Engagement of 1 2 Methoxy 4 Nitrobenzoyl Piperazine
Investigation of Molecular Targets and Pathways
The biological targets of 1-(2-Methoxy-4-nitrobenzoyl)piperazine are likely influenced by its distinct chemical components. The piperazine (B1678402) heterocycle is a key feature in numerous approved drugs, indicating its significance in interacting with biological systems. The introduction of a 2-methoxy-4-nitrobenzoyl group to the piperazine ring can significantly shape its biological activity and pharmacokinetic profile.
While specific enzyme inhibition studies on this compound are not readily found, the broader class of piperazine derivatives has been investigated for inhibitory activity against various enzymes. For instance, certain piperazine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Additionally, piperazine-1-thiourea derivatives have been discovered as inhibitors of human phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis. nih.gov
The presence of the nitro group on the benzoyl ring is a noteworthy feature. Nitroaromatic compounds can sometimes act as substrates for nitroreductase enzymes, leading to their bioactivation into cytotoxic metabolites. This mechanism is a key aspect of the activity of certain antimicrobial and anticancer agents. Furthermore, the nitro group in related compounds like 1-(4-Nitrobenzoyl)piperazine (B1268174) is thought to potentially enhance DNA intercalation or the inhibition of topoisomerase enzymes, which are critical for cell proliferation. Phenylpiperazine derivatives of 1,2-benzothiazine have also been investigated as potential topoisomerase IIα inhibitors. nih.gov
Table 1: Examples of Enzyme Inhibition by Structurally Related Piperazine Derivatives
| Compound Class | Target Enzyme | Observed Effect |
|---|---|---|
| 3-(piperazinylmethyl)benzofuran derivatives | Cyclin-dependent kinase 2 (CDK2) | Potent inhibitory activity |
| Piperazine-1-thiourea derivatives | Human phosphoglycerate dehydrogenase (PHGDH) | Inhibition of enzyme activity |
This table presents data from studies on compounds structurally related to this compound to suggest potential areas of enzymatic interaction.
Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) are known to interact with various neurotransmitter receptors. Specifically, they have been synthesized and evaluated for their binding affinities to dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. nih.govnih.gov Docking analyses of these compounds suggest that the protonated nitrogen of the piperazine ring often forms a crucial interaction with aspartate residues in the receptor binding sites. nih.govnih.gov Hydrogen bonds and aromatic interactions also contribute to the binding affinity. nih.gov
The electron-withdrawing nature of the nitro group in compounds like 1-(4-nitrobenzoyl)piperazine may enhance binding affinity for serotonin receptors, such as the 5-HT1A receptor, potentially through increased dipole interactions. Furthermore, piperazine derivatives have been explored as antagonists for the P2X4 receptor, a ligand-gated ion channel. mdpi.com The sigma-1 (σ1) receptor is another target for piperazine derivatives, with substitutions on the benzyl (B1604629) ring influencing binding affinity. nih.gov
Table 2: Receptor Binding Affinity of Related Piperazine Compounds
| Compound/Derivative Class | Receptor Target | Key Interaction Features |
|---|---|---|
| 1-cinnamyl-4-(2-methoxyphenyl)piperazines | Dopamine D2, Serotonin 5-HT1A | Interaction of protonated piperazine N1 with aspartate residues. nih.gov |
| 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines | Dopamine D2 | Salt bridge between the piperidine (B6355638) moiety and Asp114. nih.gov |
This table summarizes findings from related compounds to illustrate the potential receptor binding profile of this compound.
Given the potential interactions with receptors like dopamine and serotonin receptors, this compound could modulate various downstream cellular signaling cascades. For instance, interaction with G-protein coupled receptors (GPCRs) such as the D2 and 5-HT1A receptors can influence cyclic AMP (cAMP) levels and activate or inhibit pathways like the protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways.
The σ1 receptor, another potential target, is known to modulate calcium signaling between the endoplasmic reticulum and mitochondria. nih.gov By binding to this receptor, piperazine derivatives could influence intracellular calcium homeostasis, which is critical for a multitude of cellular processes, including neurotransmission, muscle contraction, and gene expression. nih.gov
Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives
The biological activity of this compound derivatives can be significantly influenced by modifications to their chemical structure. Structure-activity relationship (SAR) studies on related compounds provide insights into the key structural features that govern their biological effects.
For derivatives of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine, the nature and position of the substituent on the benzoyl ring have been shown to be critical for their cytotoxic activity against various cancer cell lines. mdpi.com Similarly, for mono-substituted 4-phenylpiperazines, the position and physicochemical properties of the aromatic substituent are crucial for their effects on the dopaminergic system. nih.gov In a series of pyridyl-piperazinyl-piperidine derivatives, substitution on the piperazine ring had a pronounced effect on their affinity for the CXCR3 receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For classes of compounds similar to this compound, QSAR studies have been employed to understand the physicochemical properties driving their effects.
In a study of mono-substituted 4-phenylpiperidines and -piperazines, QSAR models were developed using physicochemical descriptors to explain their in vivo effects on the dopaminergic system. nih.gov These models, combined with binding affinities for the dopamine D2 receptor and monoamine oxidase A (MAO A), provided a comprehensive understanding of the biological response. nih.gov For substituted benzylideneacetophenones, QSAR analysis revealed that electronic and thermodynamic parameters had a significant correlation with their lipid peroxidation inhibitory activity. researchgate.net Such models can be instrumental in predicting the potency of new derivatives and guiding the design of more active compounds.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is valuable for designing new ligands with improved affinity and selectivity for a particular target.
For piperazine-based ligands, pharmacophore models have been proposed to describe their binding to transporters like the serotonin transporter. researchgate.net A typical pharmacophore for a type II enzyme inhibitor might include features for hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov For instance, in the development of phosphoglycerate dehydrogenase inhibitors, the 2-pyridine and thiourea (B124793) moieties were identified as important pharmacophoric features. nih.gov The development of a pharmacophore model for this compound derivatives would involve identifying the key electrostatic, hydrophobic, and steric features that contribute to their interaction with a specific biological target.
Conformational Analysis and Bioactive Conformation Identification
Conformational Analysis: The conformational landscape of this compound is primarily dictated by two key structural features: the piperazine ring and the amide bond connecting it to the 2-methoxy-4-nitrobenzoyl group.
Piperazine Ring Conformation: Saturated heterocyclic rings like piperazine typically adopt a non-planar conformation to relieve ring strain. The most stable conformation for a simple piperazine ring is the chair form . In this arrangement, the substituents on the nitrogen atoms can be in either axial or equatorial positions. For N-substituted piperazines, the equatorial position is generally favored for bulky substituents to minimize steric hindrance.
Amide Bond Rotation: The amide bond (CO-N) exhibits partial double-bond character, which restricts free rotation. This can lead to the existence of syn and anti conformers (also referred to as E/Z isomers in some contexts). The electronic properties and steric bulk of the substituents on both the carbonyl and the nitrogen atom can influence the rotational energy barrier and the relative stability of these conformers. Studies on related N-acylhydrazone compounds have shown that both electronic effects of aromatic rings and steric hindrance from ortho-substituents can increase the rotational barrier of the C-N amide bond, sometimes allowing for the observation of distinct conformers in solution.
Bioactive Conformation Identification: The bioactive conformation is the specific three-dimensional arrangement a molecule adopts when it binds to its biological target. This conformation may not necessarily be the lowest energy conformation in solution. Identifying the bioactive conformation is crucial for understanding the mechanism of action and for designing more potent and selective analogs.
Computational modeling and molecular docking are powerful tools used to predict the bioactive conformation. By simulating the interaction of different conformers of this compound with the binding site of a putative target protein, researchers can identify the conformation that results in the most stable and favorable binding interactions. For instance, in studies of other arylpiperazine derivatives targeting dopamine receptors, molecular modeling has been used to understand how the orientation of the piperazine and its substituents contributes to binding affinity and selectivity.
In Vitro Biological Evaluation Methodologies for Mechanistic Insights
To investigate the molecular mechanism of a compound like this compound, a variety of in vitro assays are typically employed. These assays can help to validate specific biological targets, determine binding affinity and selectivity, and assess the compound's effect on cellular pathways.
Cell-Free Enzymatic Assays for Specific Target Validation
Cell-free enzymatic assays are fundamental in determining if a compound directly interacts with and modulates the activity of a specific enzyme. These assays isolate the target enzyme from other cellular components, ensuring that any observed effect is due to a direct interaction with the enzyme.
Should this compound be hypothesized to target a particular enzyme (e.g., a kinase, protease, or metabolic enzyme), a typical validation process would involve:
Enzyme Source: Recombinant human enzyme would be purified.
Assay Principle: The assay would measure the consumption of a substrate or the formation of a product. This can be detected using various methods, such as changes in fluorescence, absorbance, or through the use of radio-labeled substrates.
Data Analysis: The inhibitory potential of the compound is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%.
Table 1: Hypothetical Cell-Free Enzymatic Assay Data for this compound (Note: This table is illustrative and does not represent actual experimental data for this specific compound.)
| Target Enzyme | Assay Method | Substrate | IC₅₀ (µM) |
| Kinase X | Fluorescence Resonance Energy Transfer (FRET) | Fluorescently labeled peptide | > 100 |
| Protease Y | Colorimetric | Chromogenic peptide | 15.2 |
| Metabolic Enzyme Z | High-Performance Liquid Chromatography (HPLC) | Natural substrate | 45.8 |
Receptor-Binding Assays for Affinity and Selectivity
Given that many arylpiperazine derivatives target G-protein coupled receptors (GPCRs) or ion channels, receptor-binding assays are crucial for evaluating the binding affinity and selectivity of this compound.
Radioligand Binding Assays: This classic technique is used to determine the affinity of a compound for a specific receptor. The basic principle involves a competition between a radioactively labeled ligand (radioligand) with known high affinity for the receptor and the unlabeled test compound.
Procedure: A preparation of cells or membranes expressing the target receptor is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
Measurement: The amount of radioactivity bound to the receptors is measured. The ability of the test compound to displace the radioligand is an indication of its binding affinity.
Data Analysis: The data are used to calculate the inhibitory constant (Kᵢ), which reflects the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.
To assess selectivity, the compound would be tested against a panel of different receptors.
Table 2: Illustrative Receptor Binding Assay Profile for this compound (Note: This table is illustrative and does not represent actual experimental data for this specific compound.)
| Receptor Target | Radioligand | Kᵢ (nM) |
| Dopamine D₂ | [³H]Spiperone | 250 |
| Serotonin 5-HT₁A | [³H]8-OH-DPAT | 85 |
| Serotonin 5-HT₂A | [³H]Ketanserin | > 1000 |
| Adrenergic α₁ | [³H]Prazosin | 560 |
Cell-Based Assays for Pathway Modulation
Cell-based assays are essential for understanding how a compound affects cellular functions and signaling pathways in a more physiologically relevant context. These assays can confirm that the interaction with a molecular target observed in cell-free systems translates into a biological response in living cells.
Cytotoxicity Assays: If this compound is being investigated for potential anticancer activity, its effect on the viability of cancer cell lines would be assessed. A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxicity against various cancer cell lines. mdpi.com
Methodology: Cancer cells are cultured in the presence of varying concentrations of the compound for a defined period (e.g., 48 or 72 hours). Cell viability is then measured using assays such as the MTT assay (which measures metabolic activity) or by direct cell counting.
Outcome: The result is typically expressed as the concentration of the compound that inhibits cell growth by 50% (GI₅₀) or is lethal to 50% of the cells (LC₅₀).
Table 3: Hypothetical Cytotoxicity Data for this compound (Note: This table is illustrative and does not represent actual experimental data for this specific compound.)
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MCF-7 | Breast | 22.5 |
| HCT-116 | Colon | 18.9 |
| A549 | Lung | 35.1 |
| HepG2 | Liver | 28.4 |
Signaling Pathway Analysis: To further dissect the mechanism of action, researchers can investigate the effect of the compound on specific signaling pathways within the cell. For example, if a compound is found to bind to a particular receptor, downstream signaling events such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or the phosphorylation of specific proteins can be measured using techniques like Western blotting or reporter gene assays.
Computational and Theoretical Investigations of 1 2 Methoxy 4 Nitrobenzoyl Piperazine
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding of a ligand to a receptor and to study the dynamic behavior of the resulting complex.
Molecular docking studies are performed to predict the preferred orientation of 1-(2-methoxy-4-nitrobenzoyl)piperazine when bound to a specific protein target. This analysis helps in understanding the binding affinity and the nature of the interactions driving the formation of the ligand-protein complex. For instance, based on the structural motifs present in this compound, potential protein targets could include receptors and enzymes where similar piperazine-containing compounds have shown activity, such as dopamine (B1211576) receptors or sigma receptors. nih.govnih.gov
The docking process typically reveals key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The methoxy (B1213986) and nitro groups on the benzoyl ring, as well as the carbonyl oxygen and the nitrogen atoms of the piperazine (B1678402) ring, are potential sites for hydrogen bonding. The aromatic rings can participate in π-π stacking or hydrophobic interactions with the amino acid residues in the binding pocket of the protein.
A hypothetical docking study of this compound with a putative protein target could yield results as summarized in the table below.
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | ASP 110 | 2.9 |
| Hydrogen Bond | SER 193 | 3.1 |
| Hydrophobic | PHE 390 | 3.5 |
| Hydrophobic | TRP 386 | 3.8 |
| π-π Stacking | TYR 408 | 4.2 |
This table presents hypothetical data for illustrative purposes.
Molecular dynamics (MD) simulations are employed to study the conformational stability and flexibility of this compound in a simulated physiological environment. These simulations provide a detailed view of the molecule's dynamic behavior over time. The piperazine ring typically adopts a stable chair conformation. nih.gov However, slight deviations and ring puckering can occur, influencing its binding to a receptor.
The flexibility of the molecule is largely determined by the rotational freedom around the single bonds connecting the piperazine ring to the benzoyl and methoxyphenyl groups. Analysis of the dihedral angles during an MD simulation can reveal the preferred and accessible conformations of the compound.
| Dihedral Angle | Description | Average Value (degrees) | Standard Deviation (degrees) |
| C1-N1-C7-C8 | Torsion around the piperazine-benzoyl bond | 175.2 | 15.3 |
| C4-N2-C9-C10 | Torsion around the piperazine-methoxyphenyl bond | -78.9 | 20.1 |
| C11-O1-C12-C13 | Torsion of the methoxy group | 5.4 | 10.2 |
This table presents hypothetical data for illustrative purposes.
Once a ligand-protein complex is predicted by molecular docking, MD simulations can be used to assess its stability and the dynamics of the interactions. Parameters such as the root-mean-square deviation (RMSD) of the ligand and the protein backbone are monitored to evaluate the stability of the complex over the simulation time. A stable complex will show minimal fluctuations in its RMSD values.
The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained upon ligand binding. This analysis can highlight the key residues that are crucial for maintaining the binding of this compound.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.3 | 1.6 |
| 30 | 1.1 | 1.5 |
| 40 | 1.4 | 1.7 |
| 50 | 1.3 | 1.6 |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a common quantum chemical method used to analyze the electronic structure of molecules. jksus.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
The distribution of HOMO and LUMO across the molecule can indicate the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. For this compound, the HOMO is likely to be localized on the electron-rich methoxyphenyl ring, while the LUMO is expected to be concentrated on the electron-deficient nitrobenzoyl moiety.
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.43 |
| HOMO-LUMO Gap | 4.42 |
| Ionization Potential | 6.85 |
| Electron Affinity | 2.43 |
This table presents hypothetical data for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. libretexts.orgwalisongo.ac.id The MEP map is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), blue indicates regions of positive electrostatic potential (electron-poor), and green represents neutral regions. wolfram.com
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, indicating these are prime sites for electrophilic attack or hydrogen bond donation. The regions around the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), making them susceptible to nucleophilic attack.
| Atomic Site | Electrostatic Potential (kcal/mol) |
| Carbonyl Oxygen | -45.8 |
| Nitro Group Oxygens | -50.2 |
| Piperazine Nitrogen (N1) | -25.6 |
| Piperazine Nitrogen (N2) | -30.1 |
| Aromatic Hydrogens | +15.5 |
This table presents hypothetical data for illustrative purposes.
Spectroscopic Property Predictions
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering valuable insights into molecular structure and electronic environments. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules like this compound. These theoretical spectra can guide the interpretation of experimental data and confirm structural assignments. scispace.comasianresassoc.org
Predicted ¹H and ¹³C NMR Spectra: The ¹H and ¹³C NMR chemical shifts for this compound can be predicted using DFT calculations, often with the B3LYP functional. scispace.com The calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.
The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring, the piperazine ring, and the methoxy group. The aromatic protons are anticipated to appear in the downfield region (around 7.0-8.0 ppm) due to the electron-withdrawing effects of the nitro and carbonyl groups. The protons of the piperazine ring would likely appear as complex multiplets in the range of 3.0-4.0 ppm. The methoxy group protons would present as a sharp singlet further upfield, estimated to be around 3.9 ppm.
For the ¹³C NMR spectrum, the carbonyl carbon is predicted to have the most downfield shift (around 165 ppm). The aromatic carbons would resonate between 110 and 160 ppm, with their exact shifts influenced by the methoxy and nitro substituents. The carbons of the piperazine ring are expected in the 40-50 ppm range, and the methoxy carbon would appear around 56 ppm. scispace.com
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~164.5 |
| Aromatic C-OCH₃ | - | ~158.0 |
| Aromatic C-NO₂ | - | ~150.0 |
| Aromatic C-H | ~7.5 - 7.9 | ~110.0 - 130.0 |
| Piperazine C-H (adjacent to C=O) | ~3.8 | ~45.0 |
| Piperazine C-H (adjacent to NH) | ~3.1 | ~43.0 |
Predicted Infrared (IR) Spectrum: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. The analysis of this compound would reveal characteristic absorption bands corresponding to its functional groups. A strong absorption band is predicted for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1630 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to produce strong bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. C-H stretching vibrations from the aromatic ring would appear above 3000 cm⁻¹, while those from the piperazine and methoxy groups would be just below 3000 cm⁻¹. Other significant vibrations include C-N stretching from the piperazine and C-O stretching from the methoxy ether group. scispace.comresearchgate.net
Table 2: Predicted Major IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Amide C=O Stretch | 1650 - 1630 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1530 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1330 | Strong |
| C-N Stretch (Piperazine) | 1250 - 1180 | Medium |
ADME Prediction and Pharmacokinetic Modeling (Computational Only)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. biointerfaceresearch.comfrontiersin.org Computational tools use a molecule's structure to predict its behavior in the body, helping to identify potential liabilities before resource-intensive synthesis and testing.
In Silico Absorption and Distribution Profiling
Computational models can predict how this compound is absorbed into the bloodstream and distributed throughout the body. Key parameters include intestinal absorption, permeability across cellular barriers, and binding to plasma proteins.
Absorption: Human Intestinal Absorption (HIA) is often predicted based on physicochemical properties like lipophilicity (LogP) and topological polar surface area (TPSA). Permeability is frequently modeled using Caco-2 cell permeability assays, which are considered the "gold standard" in vitro model for predicting intestinal drug absorption. nih.govresearchgate.netrsc.org For a molecule like this compound, models would likely predict moderate to good intestinal absorption.
Distribution: The distribution profile is assessed by predicting its ability to cross the blood-brain barrier (BBB) and its affinity for plasma proteins (Plasma Protein Binding, PPB). uthscsa.edu The ability to cross the BBB is crucial for centrally acting drugs. preste.ainih.gov PPB affects the fraction of the compound that is free to exert its pharmacological effect. nih.govsemanticscholar.org Given its structural features, the compound is predicted to have low to moderate BBB penetration and a significant degree of plasma protein binding.
Table 3: Predicted Absorption and Distribution Properties for this compound
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | High (>80%) | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate (4-20) | Suggests good transcellular passive diffusion. |
| Blood-Brain Barrier (BBB) Permeability | Low (LogBB < -1.0) | Unlikely to penetrate the central nervous system significantly. |
Computational Metabolism Site Prediction
The metabolism of drug candidates is primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.gov Computational models, known as Site of Metabolism (SOM) predictors, analyze a molecule's structure to identify the atoms most susceptible to metabolic transformation. nih.govpsu.eduresearchgate.net These tools evaluate factors like atom accessibility and the chemical reactivity of specific sites.
For this compound, several metabolic pathways are computationally plausible:
O-Demethylation: The methoxy group is a common site for metabolism, leading to the formation of a phenol (B47542) metabolite.
Aromatic Hydroxylation: The aromatic ring can be hydroxylated, typically at positions activated by the existing substituents.
Nitro Reduction: The nitro group can be reduced to an amino group, a common metabolic pathway for nitroaromatic compounds.
Piperazine Ring Oxidation: The carbons on the piperazine ring can be hydroxylated.
Table 4: Predicted Sites of Metabolism (SOM) for this compound
| Metabolic Reaction | Most Probable Site | Primary CYP Isoform(s) |
|---|---|---|
| O-Demethylation | Methoxy group carbon | CYP2D6, CYP3A4 |
| Aromatic Hydroxylation | Phenyl ring (ortho to methoxy) | CYP1A2, CYP2C9 |
| Nitro Reduction | Nitro group | Reductases |
Theoretical Excretion Pathway Modeling
Modeling the final excretion pathways of a compound and its metabolites is complex. However, theoretical pathways can be inferred from the compound's physicochemical properties and its predicted metabolic profile. The parent compound, being relatively lipophilic, is unlikely to be efficiently excreted by the kidneys. However, the metabolites generated (e.g., phenols from O-demethylation or aromatic hydroxylation) are more polar. These metabolites can undergo further Phase II conjugation reactions (like glucuronidation or sulfation), which significantly increases their water solubility. This transformation facilitates their elimination from the body. Given the likelihood of extensive metabolism and the formation of polar conjugates, the primary route of excretion is predicted to be through both renal (urine) and biliary (feces) pathways. nih.gov
Table 5: Theoretical Excretion Profile for this compound
| Excretion Route | Predicted Contribution | Excreted Forms |
|---|---|---|
| Renal (Urine) | Major | Polar metabolites (e.g., hydroxylated, demethylated) and their glucuronide/sulfate conjugates. |
Advanced Analytical and Spectroscopic Characterization in Mechanistic Studies
Application of High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool in the identification of drug metabolites, a crucial step in understanding a compound's pharmacokinetic profile and potential for bioactivation to reactive species. researchgate.netnih.gov The high accuracy and resolving power of modern HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, enable the determination of the elemental composition of metabolites from complex biological matrices. ijpras.com
In a typical study, 1-(2-Methoxy-4-nitrobenzoyl)piperazine would be incubated with liver microsomes or hepatocytes to simulate in vivo metabolism. The resulting mixture is then analyzed by liquid chromatography coupled with HRMS (LC-HRMS). Data-dependent acquisition methods can be employed to trigger fragmentation of potential metabolite ions, providing structural information. nih.gov Common metabolic transformations for a molecule like this compound would include O-demethylation of the methoxy (B1213986) group, reduction of the nitro group to an amino group, and hydroxylation of the aromatic or piperazine (B1678402) rings.
The identification process involves comparing the mass-to-charge ratios (m/z) of detected ions with those predicted for potential metabolites. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions. For instance, the reduction of the nitro group would result in a characteristic mass shift. Subsequent tandem mass spectrometry (MS/MS) experiments would then be used to pinpoint the site of modification by analyzing the fragmentation patterns.
Table 1: Hypothetical Metabolites of this compound Identified by HRMS
| Metabolite ID | Proposed Biotransformation | Elemental Formula | Predicted m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |
| M1 | Nitro reduction | C₁₂H₁₅N₃O₄ | 266.1135 | 266.1132 | -1.1 |
| M2 | O-Demethylation | C₁₁H₁₃N₃O₄ | 252.0979 | 252.0975 | -1.6 |
| M3 | Aromatic Hydroxylation | C₁₂H₁₅N₃O₅ | 282.1084 | 282.1080 | -1.4 |
| M4 | Piperazine Ring Oxidation | C₁₂H₁₃N₃O₅ | 280.0928 | 280.0925 | -1.1 |
This data is illustrative and represents plausible metabolic transformations.
Advanced NMR Techniques for Ligand-Target Interaction Probing
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of techniques to study the interaction between a small molecule (ligand) and its biological target, typically a protein or nucleic acid, in solution. mdpi.com Ligand-observed NMR experiments are particularly useful in drug discovery as they can provide information on binding affinity, identify the binding epitope on the ligand, and be used for fragment screening. nih.gov
For this compound, techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) could be employed to confirm binding to its putative target. In STD NMR, saturation of the protein's resonances is transferred to a binding ligand, resulting in a decrease in the ligand's signal intensity. The specific protons of the ligand in closest proximity to the protein will show the strongest effect, thus mapping the binding epitope.
Carr-Purcell-Meiboom-Gill (CPMG) NMR is another valuable technique that can be used to detect weak to moderate binding interactions. nih.gov The transverse relaxation rate (R2) of the ligand's signals is sensitive to binding to a large macromolecule. By applying a spin-echo pulse sequence, signals from unbound ligands are observed while those from the bound state are attenuated. This allows for the rapid screening of compounds and the determination of binding affinities.
Table 2: Illustrative NMR Data for this compound Binding to a Hypothetical Target Protein
| Proton Assignment | Chemical Shift (ppm) - Free | Chemical Shift (ppm) - Bound | Signal Attenuation (CPMG) |
| Aromatic H (position 3) | 7.85 | 7.95 | Moderate |
| Aromatic H (position 5) | 7.60 | 7.72 | Strong |
| Aromatic H (position 6) | 8.10 | 8.25 | Strong |
| Methoxy Protons | 3.95 | 3.98 | Weak |
| Piperazine Protons (proximal to carbonyl) | 3.80 | 3.95 | Moderate |
| Piperazine Protons (distal to carbonyl) | 3.10 | 3.15 | Weak |
This data is hypothetical and intended to demonstrate the principles of ligand-observed NMR experiments.
X-ray Crystallography of Compound-Target Complexes
X-ray crystallography provides the ultimate atomic-level detail of how a ligand binds to its target. researchgate.net By obtaining a high-resolution crystal structure of the this compound-target complex, the precise binding orientation, conformational changes in the protein upon binding, and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) can be visualized.
The process involves co-crystallizing the purified target protein with an excess of this compound or soaking the compound into pre-formed crystals of the protein. The resulting crystals are then diffracted with X-rays, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined.
The structural information gained from X-ray crystallography is invaluable for structure-based drug design. It can rationalize the observed structure-activity relationship (SAR) and guide the optimization of the ligand's affinity and selectivity for its target. For example, the crystal structure might reveal an unoccupied pocket in the binding site that could be exploited by adding a functional group to the ligand to form an additional favorable interaction.
Table 3: Hypothetical Crystallographic Data for the this compound-Target Complex
| Parameter | Value |
| PDB ID | N/A (Hypothetical) |
| Resolution (Å) | 1.8 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=75.5, c=90.8 |
| R-work / R-free | 0.18 / 0.21 |
| Key Interactions | Hydrogen bond between nitro group and Lys78; Pi-stacking with Phe120 |
This data is for illustrative purposes and represents typical values for a well-resolved protein-ligand crystal structure.
Future Directions and Emerging Research Avenues for 1 2 Methoxy 4 Nitrobenzoyl Piperazine Research
Exploration of Novel Therapeutic Indications based on Mechanistic Insights
The future exploration of 1-(2-Methoxy-4-nitrobenzoyl)piperazine's therapeutic utility will be heavily guided by a deeper understanding of its mechanism of action at the molecular level. While comprehensive biological data on this specific compound is still emerging, insights can be drawn from the broader class of piperazine (B1678402) and nitroaromatic compounds, which have demonstrated a wide array of pharmacological activities, including anticancer and neuroprotective effects. nih.govnih.gov
Initial in silico studies, such as molecular docking and pharmacophore modeling, can provide valuable hypotheses regarding its potential biological targets. nih.govresearchgate.net By comparing the structural and electronic features of this compound with known active compounds, researchers can identify potential interactions with enzymes, receptors, or ion channels. For instance, the piperazine moiety is a common scaffold in many centrally active agents, suggesting a potential for neurological or psychiatric applications. nih.gov Furthermore, nitroaromatic compounds have been investigated for their anticancer properties, often linked to their ability to induce cellular stress under hypoxic conditions found in tumors. nih.gov
Future research should, therefore, focus on a systematic screening of this compound against a panel of cancer cell lines and neuronal models. Mechanistic studies will be crucial to elucidate the downstream signaling pathways affected by the compound. This could involve techniques such as transcriptome analysis and proteomics to identify changes in gene and protein expression in response to treatment. A thorough understanding of its mechanism will be paramount in identifying novel and targeted therapeutic indications.
Rational Design of Next-Generation Analogues
The development of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties will be a key research focus. This will be achieved through a rational design approach, leveraging structure-activity relationship (SAR) studies and computational chemistry tools. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural modifications with changes in biological activity. atlantis-press.comresearchgate.net These models can help in predicting the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. For instance, modifications to the methoxy (B1213986) and nitro groups on the benzoyl ring could be explored. Altering the position and nature of these substituents can significantly impact the electronic properties of the molecule and its interaction with biological targets. Similarly, substitutions on the piperazine ring can influence the compound's solubility, metabolic stability, and target-binding affinity.
Pharmacophore modeling will also play a crucial role in the design of new analogues. nih.govnih.gov By identifying the essential structural features required for biological activity, a pharmacophore model can serve as a template for the design of novel molecules with diverse chemical scaffolds but similar biological functions.
The following table outlines potential modifications and their expected impact on the properties of the compound:
| Molecular Modification | Rationale | Desired Outcome |
| Benzoyl Ring Substituents | ||
| Varying the position of the methoxy group (e.g., 3- or 4-position) | To explore the impact of substituent position on target binding and selectivity. | Enhanced target affinity and reduced off-target effects. |
| Replacement of the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) | To modulate the electronic properties and potentially reduce toxicity associated with nitroaromatics. | Improved safety profile and maintained or enhanced biological activity. |
| Introduction of additional substituents (e.g., halogens) | To enhance lipophilicity and cell permeability, potentially improving bioavailability. | Increased efficacy in in vivo models. |
| Piperazine Ring Modifications | ||
| N-alkylation or N-arylation of the free nitrogen | To explore new interaction points with the target protein and modify pharmacokinetic properties. | Improved potency and metabolic stability. |
| Introduction of chiral centers | To investigate stereospecific interactions with the target, potentially leading to more potent and selective enantiomers. | Development of a single-enantiomer drug with an improved therapeutic index. |
Integration of Artificial Intelligence and Machine Learning in Compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development of compounds like this compound. dlapiper.commdpi.com These technologies can accelerate various stages of the drug discovery pipeline, from target identification to lead optimization. inlibrary.uz
Furthermore, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds with a high degree of accuracy. mdpi.com This in silico prediction of pharmacokinetic and safety profiles can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
The applications of AI and ML in the future research of this compound are summarized in the table below:
| Application Area | Specific AI/ML Technique | Expected Impact |
| Target Identification | Deep learning analysis of multi-omics data | Identification of novel biological targets and pathways modulated by the compound. |
| Hit-to-Lead Optimization | Generative Adversarial Networks (GANs), Reinforcement Learning | De novo design of analogues with optimized potency, selectivity, and ADMET properties. |
| ADMET Prediction | Supervised learning models (e.g., Random Forest, Support Vector Machines) | Early-stage prediction of pharmacokinetic and toxicity profiles to guide compound selection and reduce late-stage failures. |
| Clinical Trial Design | Predictive analytics of patient data | Identification of patient populations most likely to respond to treatment, leading to more efficient clinical trials. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Methoxy-4-nitrobenzoyl)piperazine, and how can yield be optimized?
- Methodology : The compound is typically synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. For example, acylation of piperazine with 2-methoxy-4-nitrobenzoyl chloride in the presence of a base (e.g., K₂CO₃) in DMF, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients). Yield optimization involves stoichiometric control, reaction time (monitored by TLC), and inert atmospheres to prevent hydrolysis of reactive intermediates .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodology : Use a combination of NMR (¹H/¹³C) to confirm substitution patterns, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular weight validation. X-ray crystallography (where feasible) resolves stereochemical ambiguities, as seen in related piperazine structures .
Q. How can researchers design in vitro assays to screen for biological activity (e.g., anticancer potential)?
- Methodology : Employ cell viability assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and validate results via flow cytometry for apoptosis/necrosis differentiation. Molecular docking (AutoDock Vina) against targets like EGFR or tubulin can prioritize derivatives for testing .
Advanced Research Questions
Q. How do substituent variations (e.g., nitro group position, methoxy groups) influence the compound’s supramolecular structure and reactivity?
- Methodology : Comparative crystallographic studies of analogs reveal that electron-withdrawing groups (e.g., nitro) enhance hydrogen bonding (C–H⋯O) and π-π stacking, stabilizing specific conformations. For instance, 2-substituted aryl groups in piperazines induce disorder in crystal lattices, affecting solubility and reactivity .
Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?
- Methodology : Meta-analysis of SAR studies using cheminformatics tools (e.g., Schrödinger’s Canvas). Key variables include logP (optimal 2–4 for membrane permeability), steric bulk at the piperazine N-atom, and nitro group redox potential. Discrepancies often arise from assay conditions (e.g., serum concentration in cell cultures) or off-target effects, necessitating orthogonal validation (e.g., kinase profiling) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity (e.g., kinase inhibitors)?
- Methodology : Fragment-based drug design (FBDD) using the 1-(4-fluorobenzyl)piperazine scaffold as a hinge-binding motif. Molecular dynamics simulations (AMBER) assess binding stability, while free-energy perturbation (FEP) predicts affinity changes for nitro-to-cyano substitutions. Validate predictions via SPR-based binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
